N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-11(17)10(16)4-8/h2-7H,18H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZFUQFQXCRJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183362 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179552-75-1 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179552-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-methoxy-4,6-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of alkali metal salts with 4-(3-chloropropyl)morpholine in isopropanol, followed by further reactions to introduce the methoxy and quinazoline groups . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the synthetic route to achieve scalability and cost-effectiveness. Improved protocols have been developed to replace high boiling solvents with low boiling ones and eliminate the use of bases, thereby reducing impurities and enhancing the overall yield . These methods also emphasize the isolation and characterization of stable intermediates to streamline the production process.
Chemical Reactions Analysis
Nitro Group Reduction
The compound is synthesized via the reduction of its nitro-containing precursor, N⁴-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine , using catalytic hydrogenation or iron-based reduction (see Table 1).
| Reaction | Conditions | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|---|
| Reduction of nitro group | THF/H₂O (4:1), 80°C, 2 h | Iron powder, NH₄Cl | 99% | |
| Catalytic hydrogenation | Methanol, Raney Ni, H₂ (1 atm) | Raney nickel | 99% |
This step selectively reduces the nitro group at position 6 to an amine while preserving the methoxy group and chlorophenyl substituent .
Acylation Reactions
The primary amine at position 6 undergoes acylation with electrophilic agents like 4-chloro-but-2-enoyl chloride (Table 2).
| Reaction | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acylation of 6-amine | Room temperature, anhydrous DCM | 4-Chloro-but-2-enoyl chloride, base (e.g., Et₃N) | 4-Chloro-but-2-enoic acid derivative | 85–90% |
This reaction produces amide derivatives with retained biological activity against kinase targets .
Nucleophilic Aromatic Substitution
The methoxy group at position 7 can participate in nucleophilic substitution under alkaline conditions (Table 3).
| Reaction | Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methoxy substitution | NaOH (50%), 70°C, 2 h | Thiols (e.g., (4-methoxybenzyl)thiol) | Thioether derivatives | >95% |
This reaction replaces the methoxy group with sulfur-based nucleophiles, forming compounds like N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine .
Salt Formation
The compound forms stable salts with acids, enhancing solubility for pharmaceutical formulations (Table 4).
| Reaction | Conditions | Acid | Product | Application | Reference |
|---|---|---|---|---|---|
| Salt formation | Room temperature, ethanol | Trifluoroacetic acid | Trifluoroacetate salt | Improved bioavailability |
Stability Under Hydrothermal Conditions
The compound demonstrates exceptional stability:
-
Thermal stability : No decomposition at 80°C for 24 h in aqueous ethanol .
-
Hydrolytic stability : Resists hydrolysis in boiling water for >24 h .
Key Findings from Research
-
Regioselectivity : Reactions occur preferentially at the 6-amine due to steric and electronic factors .
-
Methoxy reactivity : The methoxy group is less reactive than the amine but can undergo substitution under strong alkaline conditions .
-
Biological relevance : Acylated derivatives show enhanced kinase inhibition, making them candidates for anticancer drug development .
Scientific Research Applications
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in targeted cancer therapies, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By inhibiting the tyrosine kinase activity of EGFR, this compound can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
CTQD: (S)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
- Structural Difference : Replaces the methoxy group with a (tetrahydrofuran-3-yl)oxy moiety.
- Impact : The bulkier, oxygen-rich tetrahydrofuran substituent enhances water solubility and improves binding to EGFR (epidermal growth factor receptor) due to stereochemical specificity (S-enantiomer, CAS RN: 314771-76-1) .
- Application: Used as a hapten in ELISA development for afatinib quantification, demonstrating superior immunogenic properties compared to the methoxy analog .
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
- Structural Difference: Features a 3-morpholinopropoxy chain at the 7-position.
- However, it may raise toxicity concerns (H302, H315 hazards) .
Substituent Variations at the N4-Phenyl Group
N4-(4-Chloro-3-trifluoromethylphenyl)-7-methoxyquinazoline-4,6-diamine
- Structural Difference : Substitutes the 3-chloro-4-fluorophenyl group with a 4-chloro-3-trifluoromethylphenyl group.
- Impact : The electron-withdrawing trifluoromethyl group increases lipophilicity , enhancing membrane permeability but reducing aqueous solubility. This modification is associated with improved anti-proliferative activity in cancer cell lines .
N4-(4-Bromo-2-fluorophenyl)quinazoline-4,6-diamine (4c)
- Structural Difference : Replaces 3-chloro-4-fluorophenyl with 4-bromo-2-fluorophenyl and lacks the 7-methoxy group.
- Impact : The bromine atom increases molecular weight (MW = 348.6 g/mol) and melting point (216–218°C vs. ~244°C for the parent compound), suggesting higher crystallinity. Biological activity shifts toward kinase-independent pathways .
Brominated Derivatives
5-Bromo-N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine (5d)
- Structural Difference : Incorporates a bromine atom at the 5-position of the quinazoline core.
- This derivative exhibits a higher melting point (>260°C) and distinct NMR spectral profiles .
Biological Activity
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 179552-75-1
- Molecular Formula : C15H12ClFN4O
- Molecular Weight : 318.74 g/mol
- Purity : ≥95% .
The quinazoline derivatives, including this compound, have shown various biological activities attributed to their ability to interact with specific biological targets:
- Inhibition of Mitochondrial Complex I : Quinazoline compounds have been identified as inhibitors of mitochondrial complex I, which plays a crucial role in cellular respiration. This inhibition can lead to the release of reactive oxygen species (ROS), potentially impacting cellular signaling pathways and apoptosis .
- Adenosine Receptor Antagonism : Some derivatives exhibit antagonist activity at A2A adenosine receptors, which are implicated in numerous physiological processes. For instance, compounds with appropriate substitutions have demonstrated significant inhibitory effects on cAMP release in HEK293 cells .
Biological Activity
Recent studies highlight the compound's diverse biological activities:
- Anticancer Activity : Research indicates that quinazoline derivatives can induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction. The structural modifications at the N4 position significantly affect their potency .
- Neuroprotective Effects : Some studies suggest that certain quinazoline derivatives may offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases, such as Huntington's disease .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Mitochondrial Inhibition | Inhibits complex I activity, leading to ROS release | PMC6072364 |
| A2A Receptor Antagonism | Reduces cAMP levels in HEK cells | MDPI 2024 |
| Anticancer Effects | Induces apoptosis in various cancer cell lines | ResearchGate |
| Neuroprotective Potential | Modulates neurodegenerative pathways | PMC6072364 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, and how do reaction conditions influence yield?
- Methodology :
- General Procedure : React 7-methoxyquinazoline derivatives with 3-chloro-4-fluoroaniline under reflux in acetic acid or THF, using pyridine as a base. For example, refluxing in THF with pyridine (83.0 μL, 0.941 mmol) for 12–24 hours yields ~60–80% product .
- Key Variables :
- Solvent : THF or acetic acid (higher yields in THF due to better solubility).
- Catalyst : Iron/acetic acid systems can reduce nitro intermediates (e.g., 5-nitroanthranilamide) to amines, crucial for quinazoline backbone formation .
- Purification : Flash chromatography (methanol/dichloromethane gradient) followed by trituration with ethyl acetate improves purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
- Methodology :
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at C7, chloro/fluorophenyl at N4) via characteristic shifts: methoxy protons at δ ~3.8–4.0 ppm, aromatic protons at δ ~6.8–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 348.08) .
- Elemental Analysis : Matches calculated C, H, N percentages to confirm purity (>95%) .
Q. What are the standard protocols for purity assessment and handling hygroscopic intermediates?
- Methodology :
- HPLC : Use C18 columns with methanol/water mobile phases to quantify impurities (<2%) .
- Handling : Store intermediates under inert gas (N2/Ar) and use anhydrous solvents to prevent hydrolysis of nitro or amine groups .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. ethoxy at C7) affect EGFR/HER2 inhibition?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 7-ethoxy derivatives) and test in kinase assays. For example, 7-methoxy variants show higher EGFR binding affinity (IC50 ~0.5 nM) compared to ethoxy derivatives (IC50 ~2.1 nM) due to steric and electronic effects .
- Biological Testing : Use MTT assays on A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines to correlate structural changes with cytotoxicity .
Q. What computational strategies predict binding modes of this compound with tyrosine kinases?
- Methodology :
- Docking Tools : AutoDock Vina for ligand-protein docking (PDB: 1M17 for EGFR). Optimize parameters: exhaustiveness = 32, grid center on ATP-binding site .
- MD Simulations : GROMACS for 100 ns runs to assess stability of hydrogen bonds (e.g., N6-amine with Thr790) .
Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?
- Methodology :
- Metabolic Profiling : Use liver microsomes to identify metabolites (e.g., demethylation at C7) that reduce activity in vivo .
- PK/PD Modeling : Correlate plasma concentration (via competitive ELISA ) with tumor regression rates in xenograft models.
Q. What toxicological screening approaches are recommended for preclinical development?
- Methodology :
- Acute Toxicity : OECD Guideline 423 in rodents (dose range: 50–300 mg/kg) to determine LD50 .
- Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity from aromatic amines .
Data Contradiction Analysis
Q. How to address variability in synthetic yields (60–80%) across different protocols?
- Root Cause :
- Intermediate Stability : Nitro intermediates (e.g., 6-nitroquinazoline) degrade under prolonged reflux; shorter reaction times (2–3 h) improve consistency .
- Catalyst Efficiency : Iron/acetic acid systems may form side products; switching to Pd/C with hydrazine reduces byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
